molecular formula C23H24NO5+ B1208826 Sanguilutine

Sanguilutine

Cat. No. B1208826
M. Wt: 394.4 g/mol
InChI Key: QXVJDCUNQFSDBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sanguilutine is a benzophenanthridine alkaloid.

Scientific Research Applications

Antiproliferative and Apoptotic Effects

Sanguilutine has been studied for its potent antiproliferative activities against various tumor cell lines, including HeLa, HL-60, and A-2780, as well as its effectiveness in inducing apoptosis. Notably, it does not increase oxidative stress but rather exhibits anti-oxidative effects (Slunská et al., 2010).

Necroptosis and Autophagy in Melanoma Cells

Sanguilutine has been identified as a strong inducer of caspase-independent, non-apoptotic cell death, specifically necroptosis, in human melanoma cells. It also triggers an autophagic response, suggesting its therapeutic potential in treating apoptosis-resistant melanoma tumors (Hammerová et al., 2012).

Interaction with DNA

Research shows that sanguilutine interacts with double-stranded DNA oligonucleotides without specificity to A-T or G-C base pairs. This interaction has potential applications in the fluorometric quantification of DNA, with a detection limit estimated at 120 ng/mL (Rybakova et al., 2013).

properties

Product Name

Sanguilutine

Molecular Formula

C23H24NO5+

Molecular Weight

394.4 g/mol

IUPAC Name

2,3,7,8,10-pentamethoxy-5-methylbenzo[c]phenanthridin-5-ium

InChI

InChI=1S/C23H24NO5/c1-24-12-16-21(19(27-4)11-20(28-5)23(16)29-6)14-8-7-13-9-17(25-2)18(26-3)10-15(13)22(14)24/h7-12H,1-6H3/q+1

InChI Key

QXVJDCUNQFSDBQ-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=C2C(=C3C(=CC(=C(C3=C1)OC)OC)OC)C=CC4=CC(=C(C=C42)OC)OC

synonyms

sanguilutine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sanguilutine
Reactant of Route 2
Reactant of Route 2
Sanguilutine
Reactant of Route 3
Reactant of Route 3
Sanguilutine
Reactant of Route 4
Reactant of Route 4
Sanguilutine
Reactant of Route 5
Reactant of Route 5
Sanguilutine
Reactant of Route 6
Reactant of Route 6
Sanguilutine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.